7-Aminoquinoline-2-carboxylic acid
CAS No.: 106139-28-0
Cat. No.: VC20757474
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106139-28-0 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 7-aminoquinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) |
Standard InChI Key | VVRMARFHABQOAT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N |
Introduction
What is 7-Aminoquinoline-2-carboxylic acid?
7-Aminoquinoline-2-carboxylic acid is a chemical compound with the molecular formula
and a molecular weight of 188.18 g/mol . It is also known by other names, including 7-AMINOQUINOLINE-2-CARBOXYLIC ACID and 2-Quinolinecarboxylicacid, 7-amino-(9CI) . The compound has a role in various research applications .
Structure and Properties
Availability and Suppliers
7-Aminoquinoline-2-carboxylic acid is available from multiple suppliers for research purposes .
Supplier | Lead Time | Ships From | Purity | Pack | Price ($) |
---|---|---|---|---|---|
ChemScene CN | 5 days | China | 98% | 100 mg | 154 |
ChemScene LLC | 5 days | United States | 98% | 100 mg | 154 |
Angene International Limited | 5 days | China | 95% | 100 mg | 170 |
BLD Pharmatech LTD CN | 7 days | China | 95% | 100 mg | 154 |
Angel Pharmatech Ltd. | 10 days | China | 95% | 250 mg | 522 |
Allbio pharm Co., Ltd | 10 days | China | 95% | 1 g | 1,091 |
Advanced ChemBlocks CN | 12 days | China | 95% | 100 mg | 237 |
AA BLOCKS | 12 days | United States | 95% | 100 mg | 332 |
eNovation CN | 20 days | China | 95% | 250 mg | 516 |
Research Applications
Quinoline derivatives, including 7-Aminoquinoline-2-carboxylic acid, have been evaluated for various biological activities .
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Inhibition of neuronal nitric oxide synthase (nNOS): 7-phenyl-2-aminoquinolines have been studied as nNOS inhibitors, which is an attractive strategy for treating or preventing neurodegenerative disorders . These compounds have demonstrated high stability and selectivity for human nNOS over human eNOS .
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Antimicrobial Activity: Some oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have shown significant antimicrobial activity against microorganisms such as Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum .
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Cytotoxicity and Anti-Cancer Properties: Quinoline derivatives have demonstrated cytotoxicity and anti-inflammatory properties, displaying selective viability reduction in tumor incubations of cervical HELA and mammary MCF7 cells . Certain derivatives have shown promising IC50 values against MCF-7 cells, indicating potential as anti-breast cancer agents .
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